3-Fluoro-biphenyl-4-sulfonylchloride
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Overview
Description
3-Fluoro-biphenyl-4-sulfonylchloride is an organic compound with the molecular formula C12H8ClFO2S. It is a derivative of biphenyl, where a fluorine atom is attached to one of the phenyl rings, and a sulfonyl chloride group is attached to the other phenyl ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-biphenyl-4-sulfonylchloride typically involves the reaction of 3-fluorobiphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Fluorobiphenyl+Chlorosulfonic Acid→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-biphenyl-4-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl fluoride or a sulfonamide under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions. Conditions typically involve the use of a base, such as triethylamine, to facilitate the reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed for oxidation reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Fluorides: Formed by reduction of the sulfonyl chloride group
Scientific Research Applications
3-Fluoro-biphenyl-4-sulfonylchloride has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials, such as polymers and coatings.
Chemical Biology: Utilized in the design of fluorescent probes and other bioactive molecules.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of enzyme inhibitors and other therapeutic agents
Mechanism of Action
The mechanism of action of 3-Fluoro-biphenyl-4-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-biphenyl-4-sulfonyl Fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group.
4-Fluoro-biphenyl-3-sulfonylchloride: Isomeric compound with the sulfonyl chloride group attached to a different position on the biphenyl ring.
3-Chloro-biphenyl-4-sulfonylchloride: Similar compound with a chlorine atom instead of a fluorine atom.
Uniqueness
3-Fluoro-biphenyl-4-sulfonylchloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonyl chloride group provides a reactive site for various chemical transformations .
Properties
Molecular Formula |
C12H8ClFO2S |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-fluoro-4-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-6-10(8-11(12)14)9-4-2-1-3-5-9/h1-8H |
InChI Key |
PMIHHBZAIKZKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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